
Laninamivir trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laninamivir trifluoroacetate is an antiviral agent.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Laninamivir trifluoroacetate is notably effective against various strains of influenza, including those resistant to other antiviral agents like oseltamivir.
Treatment of Influenza
- Efficacy Against Resistant Strains : Laninamivir has been shown to inhibit oseltamivir-resistant strains of influenza, making it a crucial option during outbreaks when resistance is prevalent .
- Single-Dose Administration : The compound can be administered as a single inhaled dose, which simplifies treatment regimens compared to other antivirals that require multiple doses .
Case Study: Chronic Respiratory Diseases
A double-blind, randomized controlled trial compared laninamivir with oseltamivir in patients with chronic respiratory diseases. The study included 203 patients and found that the median time to illness alleviation was similar between the two treatments, demonstrating laninamivir's safety and efficacy in this vulnerable population .
Pharmacological Research
Research into this compound has revealed its potential beyond immediate clinical applications.
Comparative Studies
Research has compared the effectiveness of laninamivir with other neuraminidase inhibitors like zanamivir. A study involving 652 patients indicated no significant difference in fever duration between the two drugs, although laninamivir was associated with fewer biphasic fever episodes in younger patients .
Innovative Delivery Systems
Recent advancements have focused on improving the delivery of laninamivir through nebulization.
Nebulizer Compositions
Innovative compositions for nebulizers have been developed that utilize laninamivir octanoate hydrate for treating influenza virus infections. These formulations are designed to enhance retention in respiratory tissues, thereby increasing therapeutic efficacy while minimizing systemic exposure .
Delivery Method | Efficacy | Advantages | Disadvantages |
---|---|---|---|
Inhalation | High | Single dose; effective against resistant strains | Requires proper inhalation technique |
Nebulization | Moderate | Direct delivery to lungs; reduced systemic effects | May require specialized equipment |
Eigenschaften
CAS-Nummer |
203120-18-7 |
---|---|
Molekularformel |
C15H23F3N4O9 |
Molekulargewicht |
460.36 g/mol |
IUPAC-Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H22N4O7.C2HF3O2/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18;3-2(4,5)1(6)7/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17);(H,6,7)/t6-,7+,9+,10+,11+;/m0./s1 |
InChI-Schlüssel |
DAGFMLSFZMOWFA-WWIZLJSCSA-N |
SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N.C(=O)(C(F)(F)F)O |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N.C(=O)(C(F)(F)F)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Laninamivir trifluoroacetate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.